Product packaging for 4-Bromocinnamaldehyde(Cat. No.:CAS No. 3893-18-3)

4-Bromocinnamaldehyde

Cat. No.: B015041
CAS No.: 3893-18-3
M. Wt: 211.05 g/mol
InChI Key: XYRAWLRFGKLUMW-OWOJBTEDSA-N
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Description

Significance of Cinnamaldehyde (B126680) Derivatives in Chemical and Biological Contexts

Cinnamaldehyde, the organic compound that gives cinnamon its characteristic flavor and aroma, serves as a foundational structure for a vast array of derivatives with significant applications across chemistry and biology. maynoothuniversity.ie These derivatives, which are modifications of the cinnamaldehyde molecule, have garnered substantial interest due to their diverse pharmacological and industrial properties. maynoothuniversity.ienih.gov Structurally, cinnamaldehyde possesses two reactive electrophilic sites: the aldehyde carbonyl group and the β-carbon on the unsaturated double bond. maynoothuniversity.iemdpi.com This dual reactivity allows for a variety of chemical modifications, leading to a wide range of derivatives with tailored properties. maynoothuniversity.ie

In biological contexts, cinnamaldehyde and its analogues have been extensively studied for their broad-spectrum antimicrobial activities against bacteria, yeasts, and molds. maynoothuniversity.ie The antibacterial and antifungal properties are well-established, with research demonstrating their ability to inhibit the growth of various pathogenic microorganisms. maynoothuniversity.ie Beyond antimicrobial effects, these compounds have shown potential as anticancer, anti-inflammatory, and antioxidant agents. mdpi.com The versatility of the cinnamaldehyde scaffold allows for the synthesis of derivatives with enhanced potency and specificity, making it a valuable "hit compound" in the development of new therapeutic agents. maynoothuniversity.ienih.gov

Research Trajectory of 4-Bromocinnamaldehyde within Organic Synthesis and Materials Science

This compound, a derivative of cinnamaldehyde featuring a bromine atom at the fourth position of the phenyl ring, has emerged as a key building block in organic synthesis and a functional component in materials science. Its unique electronic and steric properties, conferred by the bromo-substitution, make it a versatile precursor for the synthesis of more complex molecules.

In the realm of organic synthesis, this compound is frequently employed in a variety of catalytic reactions to construct complex molecular architectures. A notable application is its use in N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions. For instance, it has been successfully used in the synthesis of highly functionalized cyclopentenones with excellent control over stereochemistry. organic-chemistry.org In one study, the reaction of trans-4-bromocinnamaldehyde with a diketone, catalyzed by an NHC, achieved a 62% yield and a 93% enantiomeric excess, highlighting its utility in creating chiral molecules. organic-chemistry.org Furthermore, it serves as a reactant in cascade reactions to produce spirocyclic isoxazolone derivatives, which are scaffolds of interest in medicinal chemistry. acs.org It is also a key component in [3+3] cycloaddition reactions to form dihydropyran-2-one skeletons containing an indole (B1671886) moiety. oaepublish.com

In materials science, the interest in this compound stems from its potential to be incorporated into polymers and other materials to impart specific functionalities. While this is an emerging area of research, the inherent properties of the molecule, such as its conjugated system and the presence of a halogen atom, suggest potential applications in the development of new functional materials. The bromo-substituent can also serve as a handle for further chemical modifications, allowing for the covalent attachment of the molecule to polymer backbones or surfaces.

Contemporary Challenges and Future Directions in this compound Research

Despite its demonstrated utility, research into this compound faces several challenges and offers exciting avenues for future exploration. A primary challenge lies in the development of more efficient and sustainable synthetic methods for its derivatives. While catalytic methods have shown great promise, the optimization of reaction conditions, catalyst loading, and substrate scope remains an active area of investigation. organic-chemistry.orgoaepublish.com

Future research is likely to focus on several key areas. There is a growing interest in exploring the full potential of this compound in the synthesis of novel bioactive compounds. Studies have already indicated that halogenated cinnamaldehyde derivatives, including this compound, exhibit potent antibacterial and antivirulence activities, in some cases surpassing the parent compound. researchgate.netmdpi.com Further investigation into its mechanism of action against various pathogens, including drug-resistant strains, is warranted. mdpi.com

In materials science, a significant future direction will be the design and synthesis of novel polymers and functional materials incorporating the this compound unit. Research could explore its use in creating materials with interesting optical, electronic, or self-healing properties. The development of stimuli-responsive materials based on cinnamaldehyde derivatives is another promising research frontier. researchgate.net The exploration of its role in creating advanced materials for applications in coatings, sensors, and drug delivery systems is also anticipated.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₉H₇BrO sigmaaldrich.com
Molecular Weight 211.06 g/mol sigmaaldrich.com
Appearance Light Yellow Solid chemicalbook.com
Melting Point 78-82 °C sigmaaldrich.com
CAS Number 49678-04-8 sigmaaldrich.com
Synonyms trans-3-(4-Bromophenyl)acrylaldehyde, (E)-3-(4-Bromophenyl)-2-propenal tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B015041 4-Bromocinnamaldehyde CAS No. 3893-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRAWLRFGKLUMW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49678-04-8
Record name Trans-4-bromocinnamaldehyde
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Synthetic Methodologies for 4 Bromocinnamaldehyde and Its Advanced Precursors

Regioselective Synthesis of 4-Bromocinnamaldehyde

Wittig Reactions in the Synthesis of this compound

The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. In the context of this compound synthesis, this reaction typically involves the coupling of 4-bromobenzaldehyde (B125591) with a suitable phosphorus ylide.

A common approach is the reaction of 4-bromobenzaldehyde with (triphenylphosphoranylidene)acetaldehyde. mdpi.com This method provides a direct route to the target molecule. The reaction can be carried out under various conditions, often involving a one-pot procedure that combines the Wittig olefination with other reactions, such as the Suzuki cross-coupling, to generate more complex derivatives. mdpi.comsciforum.netbenthamopen.com For instance, one-pot Suzuki cross-coupling–Wittig olefination procedures have been successfully employed with this compound and alkoxycarbonylmethylidenetriphenylphosphoranes to produce biphenylpentadienoates. benthamopen.com

Stabilized ylides, such as those derived from carbalkoxymethylenetriphenylphosphorane, are frequently used. sciforum.net The reaction conditions can be tailored, with bases like sodium carbonate in a biphasic system (e.g., aqueous Na2CO3 and an organic solvent like 1,2-dimethoxyethane) being effective for generating the ylide from the corresponding phosphonium (B103445) salt. sciforum.net Palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, are often employed when the Wittig reaction is part of a one-pot sequence with a cross-coupling reaction. mdpi.com

Table 1: Examples of Wittig Reaction Conditions for this compound Synthesis

ReactantsReagents & ConditionsProductReference
4-bromobenzaldehyde, (triphenylphosphoranylidene)acetaldehydeNot specified in abstractThis compound mdpi.com
4-bromobenzaldehyde, methoxycarbonylmethylidenetriphenylphosphorane, 4-formylphenylboronic acidPd(PPh3)2Cl2, PPh3, aq. Na2CO3, DME, 82 °C, 12 hDimethyl biphenyl-4,4′-diacrylate mdpi.com

This table is generated based on available data and may not represent all possible reaction conditions.

Olefination Strategies for α-Bromocinnamaldehydes from Aromatic Aldehydes

The synthesis of α-bromocinnamaldehydes from aromatic aldehydes can be achieved through various olefination strategies. A notable method involves the catalytic olefination of hydrazones derived from aromatic aldehydes. researchgate.net While the specific application to this compound is not detailed in the provided search results, this approach presents a potential pathway.

Another strategy involves the deoxygenative reductive olefination of aromatic aldehydes. rsc.org This photoredox-catalyzed method utilizes B2pin2 as a terminal reductant and proceeds through a sequential radical borylation, "bora-Brook" rearrangement, B2pin2-mediated deoxygenation, and a boron-Wittig process. rsc.org This offers a modern alternative to classical olefination methods.

Furthermore, biocatalytic approaches for aldehyde olefination are emerging. Engineered myoglobin (B1173299) variants have been shown to catalyze the olefination of various substituted benzaldehydes in the presence of α-diazoesters, yielding products with high diastereoselectivity. nih.gov

Elimination Reactions for the Preparation of this compound from Dihalogenated Precursors

A common synthetic route to α-bromocinnamaldehyde involves the addition of bromine to cinnamaldehyde (B126680) to form 2,3-dibromo-3-phenylpropionaldehyde, followed by an elimination reaction. google.com

In a patented method, cinnamaldehyde is first reacted with silica (B1680970) gel-supported bromine in carbon tetrachloride to yield the dibrominated intermediate. google.com Subsequently, an elimination reaction is carried out using sodium carbonate in the presence of a quaternary ammonium (B1175870) salt phase transfer catalyst to produce α-bromocinnamaldehyde. google.com This process is reported to have a high reaction yield and good product quality. google.com

Table 2: Elimination Reaction Conditions for α-Bromocinnamaldehyde Synthesis

Starting MaterialReagents & ConditionsProductOverall YieldReference
Cinnamaldehyde1. Silica gel supported bromine, CCl4; 2. Na2CO3, phase transfer catalyst, CCl4α-BromocinnamaldehydeHigh google.com
Cinnamaldehyde1. Bromine, acetic acid; 2. Na2CO3, <80 °Cα-Bromocinnamaldehyde91% google.com
Cinnamaldehyde1. Bromine, CCl4; 2. 2,4-dimethylpyridine2-Bromocinnamaldehyde83.0% google.com

This table is generated based on available data and may not represent all possible reaction conditions.

Synthesis of this compound Derivatives

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the formation of a carbon-nitrogen double bond (C=N).

The reaction mechanism generally proceeds in two steps: the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to form the imine. nih.gov The stability of the hemiaminal and the rate of Schiff base formation can be influenced by substituents on the aromatic ring of the aldehyde. nih.gov Electron-withdrawing groups on the benzaldehyde (B42025) ring tend to decrease hemiaminal formation, while electron-donating groups increase it. nih.gov

The solvent can also play a significant role in the reaction outcome. Apolar aprotic solvents may favor the formation of the hemiaminal, whereas polar solvents can shift the equilibrium towards the Schiff base. nih.gov

While specific examples detailing the condensation of this compound are not extensively covered in the provided search results, the general principles of Schiff base formation from aromatic aldehydes are well-established. nih.govyoutube.com

Asymmetric Conjugate Addition Strategies

Asymmetric conjugate addition is a powerful method for creating chiral molecules and is applicable to α,β-unsaturated aldehydes like this compound. libretexts.org These reactions involve the addition of a nucleophile to the β-carbon of the unsaturated system, often catalyzed by a chiral catalyst to control the stereochemistry of the newly formed stereocenter.

One example is the highly enantioselective conjugate addition of dimethyl malonate to a series of cinnamaldehydes, including this compound, using a polymer-supported organocatalyst in a continuous flow system. rsc.orgrsc.org This reaction produced the corresponding Michael adduct with 97% enantiomeric excess (ee). rsc.org

N-Heterocyclic carbenes (NHCs) can also catalyze the asymmetric [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles. oaepublish.com This reaction proceeds through a vinyl acyl azolium intermediate, leading to the formation of 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives in good yields and with excellent enantioselectivities (up to 98% ee). oaepublish.com

Another strategy involves the use of chiral phosphoric acid catalysis for aza-[3+3] cycloaddition reactions of unsaturated aldehydes with enecarbamates. rsc.org

Table 3: Asymmetric Conjugate Addition to Cinnamaldehyde Derivatives

SubstrateNucleophile/ReagentCatalyst/ConditionsProduct TypeEnantiomeric Excess (ee)Reference
This compoundDimethyl malonatePolymer-supported organocatalyst, continuous flowMichael adduct97% rsc.org
α-Bromocinnamaldehydeβ-ketoester indole (B1671886)Chiral N-heterocyclic carbene, NaHCO3, THF6-(Indole-2-yl)-3,4-dihydropyran-2-oneUp to 98% oaepublish.com

This table is generated based on available data and may not represent all possible reaction conditions.

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade (or tandem) reactions represent highly efficient strategies in modern organic synthesis. These processes enable the construction of complex molecular architectures from simple starting materials in a single operation, which minimizes waste, saves time, and reduces purification steps. In the context of this compound and its precursors, these approaches offer sophisticated pathways to valuable heterocyclic and carbocyclic frameworks.

Cascade reactions involving this compound often harness its electrophilic α,β-unsaturated system. A notable example is the organocatalytic cascade aza-Michael/hemiacetal reaction. beilstein-journals.orgsemanticscholar.org In this process, disubstituted hydrazines react with α,β-unsaturated aldehydes like this compound in the presence of a secondary amine organocatalyst. The reaction proceeds through an initial aza-Michael addition of the hydrazine (B178648) to the aldehyde, followed by an intramolecular cyclization to form a hemiacetal, yielding pyrazolidine (B1218672) derivatives. beilstein-journals.orgsemanticscholar.org Studies have shown that using this compound can result in moderate yields, for instance, 74% when reacted with di-tert-butyl hydrazine-1,2-dicarboxylate. beilstein-journals.org

N-Heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for cascade reactions involving cinnamaldehyde derivatives. Although many examples utilize α-bromocinnamaldehyde, the principles are instructive for the reactivity of the cinnamaldehyde scaffold. For instance, NHC-catalyzed cascade cycloaddition reactions can be used to synthesize complex structures like tetrahydrochromeno[4,3-b]pyrrole derivatives. chigroup.sitemdpi.com A proposed general mechanism involves the formation of an α,β-unsaturated acylazolium intermediate from the aldehyde and the NHC catalyst. This intermediate then undergoes a Michael addition, followed by intramolecular reactions to build the final polycyclic product. chigroup.siteoaepublish.com

Another significant cascade approach is the reaction of trans-4-bromocinnamaldehyde with isoxazolones, catalyzed by a combination of a chiral secondary amine and a palladium(0) complex. acs.org This synergistic catalysis facilitates a cascade reaction that leads to the formation of chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org

The following tables summarize key research findings for these advanced synthetic methods.

Table 1: Organocatalytic Cascade Aza-Michael/Hemiacetal Reaction

This table presents data on the synthesis of pyrazolidine derivatives using this compound. The reaction involves a cascade sequence initiated by an aza-Michael addition. beilstein-journals.orgsemanticscholar.org

Aldehyde SubstrateHydrazine DonorCatalystYield (%)Diastereomeric Ratio (dr)Ref
This compoundDi-tert-butyl hydrazine-1,2-dicarboxylatePyrrolidine (20 mol%)74>20:1 beilstein-journals.org
4-Chlorocinnamaldehyde (B90052)Di-tert-butyl hydrazine-1,2-dicarboxylatePyrrolidine (20 mol%)64>20:1 beilstein-journals.org
4-Nitrocinnamaldehyde (B167888)Di-tert-butyl hydrazine-1,2-dicarboxylatePyrrolidine (20 mol%)68>20:1 beilstein-journals.org

Table 2: NHC-Catalyzed Cascade Cycloaddition of α-Bromocinnamaldehyde

This table details the synthesis of tetrahydrochromeno[4,3-b]pyrrole derivatives through an N-Heterocyclic Carbene (NHC)-catalyzed cascade reaction. While the substrate is α-bromocinnamaldehyde, this data illustrates a powerful cascade methodology applicable to related unsaturated aldehydes. chigroup.sitemdpi.com

NHC CatalystBaseSolventYield (%)Enantiomeric Ratio (er)Diastereomeric Ratio (dr)Ref
A9 K₂CO₃THF5598:2>20:1 chigroup.site
B10 K₂CO₃THF2597:311:1 chigroup.site
A9 Cs₂CO₃THF7198:2>20:1 chigroup.site
A9 DBUTHF3598:210:1 chigroup.site

Table 3: Multi-component Synthesis of Pyrazoles

A multi-component synthesis involving aryl halides, α-bromocinnamaldehyde, and tosylhydrazine has been developed to produce 3,4-biarylpyrazoles. beilstein-journals.org This method showcases a palladium-catalyzed sequence combining multiple components in one pot.

Aryl HalideLigandBaseYield (%)Ref
4-BromoanisoleBisadamantyl-type phosphaneNaOtBu71 beilstein-journals.org
4-ChlorotolueneBisadamantyl-type phosphaneNaOtBu75 beilstein-journals.org
1-Bromo-4-(trifluoromethyl)benzeneBisadamantyl-type phosphaneNaOtBu55 beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of 4 Bromocinnamaldehyde

Catalytic Cross-Coupling Reactions Involving 4-Bromocinnamaldehyde

The presence of a bromo-substituent on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon bonds.

Palladium-Catalyzed Mizoroki-Heck Reactions

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes. In the context of this compound, this reaction can be utilized to further functionalize the molecule. While this compound itself is typically the aryl halide component, related structures can be synthesized using Heck reactions. For instance, 3-(4'-alkoxy[1,1'-biphenyl]-4-yl)acrylates have been prepared through consecutive one-pot Suzuki cross-coupling-Heck reactions involving bromoiodobenzenes and acrylates. The reaction is often carried out in water, which serves as an environmentally benign solvent, and can be facilitated by a Pd(PPh₃)₄/Et₃N catalyst system at elevated temperatures. researchgate.net This methodology allows for the synthesis of a variety of olefins under aerobic conditions without the need for additional additives. researchgate.net The efficiency of the Mizoroki-Heck reaction is dependent on various parameters, including the catalyst system, base, and solvent. researchgate.net

Heck-Wittig and Suzuki-Wittig Coupling Sequences

One-pot transformations that combine multiple reaction types are highly sought after for their efficiency. This compound is a suitable substrate for such sequential reactions. For example, one-pot Suzuki cross-coupling–Wittig olefination procedures have been successfully employed with this compound. benthamopen.com These reactions, when combined with an alkoxycarbonylmethylidenetriphenylphosphorane, can produce biphenylpentadienoates in acceptable yields. benthamopen.com The choice of phosphorane, which can be stabilized or semi-stabilized, is a key variable in this type of reaction. benthamopen.com

For Heck-Wittig reactions, various conditions have been explored using catalysts like Pd(OAc)₂ or Pd(Cl₂)dppe with bases such as Et₃N or K₂CO₃ in DMF at 100 °C. benthamopen.com Suzuki-Wittig reactions are often performed with Pd(PPh₃)₄ as the catalyst in a solvent mixture of aqueous Na₂CO₃ and DME. benthamopen.com The use of phosphonium (B103445) salts instead of the phosphoranes is also possible, as a base like Na₂CO₃ is strong enough to generate the phosphorane in situ. benthamopen.com

A notable application is the synthesis of methyl 3-([1,1'-biphenyl]-4-yl)acrylates and 5-(biphenyl)penta-2,4-dienoates using this compound as a key starting material in one-pot Suzuki-Wittig reactions. mdpi.comsciforum.net

Table 1: Conditions for Heck-Wittig and Suzuki-Wittig Reactions benthamopen.com

Reaction TypeCatalystBaseSolventTemperature
Heck-WittigPd(OAc)₂ or Pd(Cl₂)dppeEt₃N or K₂CO₃DMF100 °C
Suzuki-WittigPd(PPh₃)₄Na₂CO₃aq. Na₂CO₃ / DMENot specified

Sonogashira Coupling Applications

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound, with its aryl bromide group, can participate in Sonogashira couplings.

Sonogashira coupling-Wittig reaction sequences have been carried out in a one-pot fashion. benthamopen.com These reactions typically employ a Pd(PPh₃)₄/CuI catalyst system with diisopropylamine (B44863) (DIPA) as the base in toluene. benthamopen.com This methodology allows for the direct conversion of this compound into more complex structures containing both an alkyne and an extended conjugated system.

Masuda Borylation-Suzuki Coupling Sequences

A one-pot Masuda borylation–Suzuki coupling (MBSC) sequence offers an efficient route to complex (hetero)biaryls from (hetero)aryl halides. mdpi.com This process involves the borylation of an aryl halide followed by a Suzuki coupling with a second aryl halide. beilstein-journals.org In a notable application, aryl halides are first borylated with pinacolborane, and the resulting aryl pinacolyl boronates are then coupled with α-bromocinnamaldehyde to produce α-substituted cinnamaldehydes. mdpi.combeilstein-journals.org This one-pot procedure has been shown to yield the desired products in yields ranging from 56% to 82% for several examples. mdpi.com A key advantage of this method is that the reactivity of the Michael system in the cinnamaldehyde (B126680) product is preserved, allowing for further functionalization. mdpi.combeilstein-journals.org This sequence has been successfully applied to the synthesis of 3,4-biarylpyrazoles. beilstein-journals.orgrsc.org

Asymmetric Catalysis with this compound as a Substrate

The aldehyde functionality of this compound makes it a prime candidate for asymmetric catalysis, where a chiral catalyst is used to produce an enantiomerically enriched product. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations involving aldehydes.

N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Annulation Reactions

Chiral N-heterocyclic carbenes can catalyze asymmetric annulation reactions where this compound acts as a key building block. In these reactions, the NHC adds to the aldehyde to form a Breslow intermediate, which can then undergo further transformations.

One such application is the NHC-catalyzed asymmetric synthesis of cyclopentenones. organic-chemistry.org In a reaction between an enal like trans-4-bromocinnamaldehyde and an α-diketone, highly functionalized cyclopentenones can be obtained with high diastereoselectivity and enantioselectivity. organic-chemistry.org For the reaction of trans-4-bromocinnamaldehyde with a diketone, a 62% yield and 93% enantiomeric excess (ee) were achieved using K₂CO₃ as the base in THF. organic-chemistry.org The proposed mechanism involves the formation of an azolium intermediate from the NHC and enal, followed by a Michael addition, an intramolecular aldol (B89426) reaction, and decarboxylation. organic-chemistry.org

Another significant application is the NHC-catalyzed enantioselective [3+3] cycloaddition of α-bromocinnamaldehyde with β-ketoester indoles to construct chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. oaepublish.com This reaction proceeds through a vinyl acyl azolium intermediate, which is generated from the NHC-aldehyde adduct, and provides the desired products in good yields with excellent enantioselectivities (up to 98% ee). oaepublish.com The reaction mechanism involves the addition of the NHC to α-bromocinnamaldehyde to form a Breslow intermediate, which then eliminates bromide to generate an α,β-unsaturated acylazolium intermediate. oaepublish.comnih.gov This intermediate then undergoes a Michael addition with the enolate of the β-ketoester indole (B1671886), followed by intramolecular esterification to yield the final product and regenerate the NHC catalyst. oaepublish.com

Table 2: NHC-Catalyzed Asymmetric Annulation of this compound

Reaction TypeReactantsCatalyst SystemProductYieldEnantiomeric Excess (ee)
[4+2] Annulationtrans-4-Bromocinnamaldehyde, DiketoneNHC, K₂CO₃, THFCyclopentenone derivative62%93%
[3+3] Cycloadditionα-Bromocinnamaldehyde, β-Ketoester indoleChiral NHC6-(Indole-2-yl)-3,4-dihydropyran-2-one derivativeGoodUp to 98%

Organocatalytic Michael Additions

Organocatalytic Michael additions involving this compound have been explored as a strategy for the enantioselective synthesis of complex molecules. In one study, the conjugate addition of dimethyl malonate to a series of cinnamaldehydes, including the 4-bromo substituted variant, was achieved with high enantioselectivity using a polymer-supported organocatalyst. researchgate.netrsc.org This approach, which merges polymer-supported asymmetric organocatalysis with continuous flow in a packed-bed reactor, allows for the rapid and scalable production of valuable oxodiester intermediates. rsc.org These intermediates can then be used in subsequent diastereoselective reactions, such as the Pictet-Spengler cyclization-lactamization cascade, to generate indoloquinolizidine skeletons, which are present in a variety of bioactive alkaloids. rsc.org

Computational studies have been employed to understand the regioselectivity observed in some organocatalytic reactions. For instance, in a 1,6-addition/1,4-addition cascade, the preference for the 1,6-Friedel-Crafts reaction was explained by the formation of the most stable intermediate. au.dk The use of aqueous media in organocatalytic Michael additions has also been investigated, with some catalyst systems showing enhanced reactivity and stereoselectivity due to the hydrophobic effects of the catalyst in water. mdpi.com

Salen-Scandium(III) Complex-Catalyzed Asymmetric (3+2) Annulations

A notable application of this compound is in asymmetric (3+2) annulation reactions catalyzed by a Salen-scandium(III) complex. beilstein-journals.orgresearchgate.netnih.govnih.govbeilstein-journals.org This method provides an efficient route to optically active oxazolidine (B1195125) derivatives, which are important structural motifs in many biologically active compounds. beilstein-journals.orgresearchgate.netnih.govnih.gov In this reaction, the Salen-scandium(III) triflate complex acts as a catalyst for the annulation of aldehydes with dialkyl 3-aryl-1-sulfonylaziridine-2,2-dicarboxylates. beilstein-journals.orgresearchgate.netnih.govnih.gov

The reaction with this compound specifically has been shown to produce the corresponding oxazolidine product in high yield, although with moderate enantioselectivity. researchgate.net The proposed mechanism involves the coordination of the aziridine (B145994) to the scandium center, followed by ring-opening to form an azomethine ylide intermediate. This intermediate then undergoes a [3+2] cycloaddition with the aldehyde to generate the oxazolidine product. beilstein-journals.orgnih.gov The reaction conditions, including the choice of ligand and the use of molecular sieves, have been optimized to improve both yield and enantioselectivity. nih.gov

Table 1: Salen-Scandium(III) Complex-Catalyzed Asymmetric (3+2) Annulation of Aziridines with this compound researchgate.net

EntryReactant 1Reactant 2CatalystYield (%)Enantiomeric Excess (ee, %)
1Diethyl 3-phenyl-1-(4-toluenesulfonyl)aziridine-2,2-dicarboxylateThis compoundSalen-Sc(OTf)₃9150

Enantioselective Bioreductions using Whole-Cell Systems

Whole-cell biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), has been employed for the asymmetric reduction of α,β-unsaturated aldehydes like this compound. researchgate.netrjpbcs.com These biocatalytic systems offer a green and cost-effective alternative to traditional chemical reductions, often providing high enantioselectivity under mild reaction conditions. rjpbcs.com The reduction of the carbonyl group in cinnamaldehyde derivatives is a key step in the synthesis of optically active multifunctional molecules that can serve as chiral building blocks for various pharmaceuticals. researchgate.net

In the case of α-bromo cinnamaldehyde, baker's yeast-mediated reduction has been shown to selectively reduce the carbonyl (C=O) moiety, yielding the corresponding optically active alcohol. researchgate.netrjpbcs.com The enantiomeric excess of the product can be quite high, exceeding 81% in some cases. rjpbcs.com The efficiency and stereoselectivity of the bioreduction can be influenced by various factors, including the pH of the reaction medium and whether the yeast is used in its free or immobilized form. researchgate.netrjpbcs.com The underlying mechanism involves the action of NAD(P)H-dependent alcohol dehydrogenases within the yeast cells, which transfer a hydride to the carbonyl carbon. researchgate.netrjpbcs.com

Electrochemical Asymmetric Reductions

Electrochemical methods present another avenue for the asymmetric reduction of α,β-unsaturated aldehydes. This approach can be achieved by using chiral electrodes or by conducting the electrolysis in the presence of a chiral auxiliary. beilstein-journals.orgnih.gov For compounds similar to this compound, such as benzylidene acetone, electrochemical reduction has been carried out under galvanostatic conditions. rjpbcs.comresearchgate.net

Prior to bulk electrolysis, cyclic voltammetry is typically used to determine the optimal reduction conditions, such as pH. rjpbcs.comresearchgate.net The electrochemical reduction of α-bromo cinnamaldehyde has been shown to selectively target the carbonyl group. rjpbcs.com The development of chiral electrodes, often modified by the adsorption of chiral molecules like (S)-(-)-phenylalanine methyl ester or by coating with chiral polymers such as poly-ʟ-valine, has been a key area of research to induce enantioselectivity in these reactions. beilstein-journals.orgnih.gov These modified electrodes can serve as chiral inductors, leading to the formation of optically active products. beilstein-journals.orgnih.gov

Photoinduced and Radical-Mediated Transformations

Aminothiolation for Imidazo[2,1-b]thiazole (B1210989) Synthesis via Photoinduced Processes

A visible-light-promoted, metal-free catalytic system has been developed for the aminothiolation of α-bromocinnamaldehydes, including the 4-bromo derivative, to synthesize imidazo[2,1-b]thiazole derivatives. acs.orgresearchgate.netscispace.comcolab.ws This mechanistically novel approach involves the incorporation of two distinct photoinduced processes and proceeds at room temperature under visible-light irradiation. acs.orgresearchgate.netscispace.com The reaction is characterized by the use of readily available starting materials, operational simplicity, mild conditions, and a broad substrate scope, providing satisfactory yields of the desired heterocyclic products. acs.orgresearchgate.netcolab.ws Imidazo[2,1-b]thiazoles are a class of compounds with significant interest due to their potential biological activities. acs.org

Investigation of Radical Intermediates in Reaction Mechanisms

The involvement of radical intermediates has been proposed and investigated in various reactions involving cinnamaldehyde derivatives. For instance, in the photoinduced aminothiolation of α-bromocinnamaldehydes, the reaction mechanism is believed to proceed through radical pathways. acs.orgresearchgate.netscispace.com Preliminary experiments, including the use of radical inhibitors, have been conducted to explore the mechanism of similar visible-light-promoted cascade cyclizations. researchgate.net

In the context of N-heterocyclic carbene (NHC)-catalyzed reactions, radical intermediates have also been implicated. For example, the asymmetric β-pyridylation of cinnamaldehyde involves a homoenolate radical generated from the aldehyde. mdpi.com While not specifically detailing this compound, these studies on related structures highlight the potential for radical-mediated transformations and the formation of radical intermediates in the reaction mechanisms of this class of compounds.

Cyclization Reactions and Complex Molecule Synthesis

Cyclization reactions involving this compound are pivotal for synthesizing polycyclic and heterocyclic structures, which are often the core of biologically active compounds.

A highly efficient and diastereoselective one-pot reaction has been developed for synthesizing functionalized indolo[2,3-a]quinolizidine skeletons, which are common motifs in natural products. nih.govresearchgate.net This method utilizes simple starting materials: a tryptamine, a 1,3-dicarbonyl compound, and an α,β-unsaturated aldehyde, such as this compound. nih.gov The reaction proceeds in the presence of a Brønsted acid catalyst, constructing four new bonds in a single operation under mild conditions. nih.govresearchgate.net

The mechanism involves an initial condensation, followed by a Michael reaction and a Pictet-Spengler cyclization. nih.gov When this compound is used in this three-component reaction sequence, the corresponding indoloquinolizidine product is obtained in good yield. nih.gov Specifically, the reaction of tryptamine, dimedone, and this compound catalyzed by diphenyl phosphate (B84403) (DPP) in dichloromethane (B109758) (DCM) at room temperature yields the desired product in 82%. nih.gov This highlights the utility of this compound in building complex heterocyclic systems efficiently. nih.govresearchgate.net

Further advancements have adapted this chemistry to continuous-flow systems. researchgate.net Merging polymer-supported asymmetric organocatalysis with a packed-bed reactor allows for the rapid and solvent-free conjugate addition of dimethyl malonate to a variety of cinnamaldehydes, including the 4-bromo derivative, to produce key oxodiester intermediates for indoloquinolizidine synthesis. researchgate.net

Table 1: Brønsted-Acid Catalyzed Synthesis of Indoloquinolizidine from this compound

Reactants Catalyst Solvent Temperature Yield Reference
Tryptamine, Dimedone, this compound Diphenyl Phosphate (DPP) Dichloromethane (DCM) Room Temp. 82% nih.gov

The asymmetric synthesis of cyclopentenones, which are core structures in many bioactive compounds, can be achieved using this compound as a starting material. organic-chemistry.org An N-Heterocyclic Carbene (NHC)-catalyzed reaction of enals with α-diketones provides a highly diastereo- and enantioselective method for constructing these functionalized five-membered rings. nih.govorganic-chemistry.org

In this process, the NHC catalyst reacts with this compound to form a key azolium intermediate. organic-chemistry.org This intermediate then undergoes a cascade reaction involving a Michael addition, an intramolecular aldol reaction, and a subsequent decarboxylation step. organic-chemistry.org Optimization studies identified that using potassium carbonate (K₂CO₃) as the base in tetrahydrofuran (B95107) (THF) as the solvent provides the best results. organic-chemistry.org Under these optimized conditions, the reaction of trans-4-bromocinnamaldehyde with an α-diketone and an NHC catalyst affords the corresponding highly functionalized cyclopentenone in a 62% yield and with a 93% enantiomeric excess (ee). organic-chemistry.org This protocol is notable for its tolerance of a broad range of substrates, including those with various aromatic groups. nih.govorganic-chemistry.org

Table 2: NHC-Catalyzed Asymmetric Synthesis of a Cyclopentenone Derivative

Substrates Catalyst Base Solvent Yield Enantiomeric Excess (ee) Reference
trans-4-Bromocinnamaldehyde, α-Diketone N-Heterocyclic Carbene (NHC) K₂CO₃ THF 62% 93% organic-chemistry.org

Access to Indoloquinolizidine Skeletons

Substitution Reactions and Derivative Formation

The reactivity of this compound is not limited to its use as a backbone in cyclizations. The aldehyde and alkene functional groups are sites for various transformations, leading to a diverse array of derivatives. While direct nucleophilic substitution of the bromine on the aromatic ring is challenging, reactions at the other functional groups are common.

A key reaction of the alkene moiety is electrophilic addition. In a characteristic test for unsaturation, alkenes react with bromine (Br₂), where the double bond breaks and a bromine atom attaches to each carbon, resulting in a dibromoalkane derivative. libretexts.org This reaction proceeds via a bromonium ion intermediate which is then attacked by a bromide ion. libretexts.org

The aldehyde group readily participates in annulation reactions. For example, a (3+2) annulation of this compound with aziridines, catalyzed by a Salen–scandium(III) complex, yields oxazolidine derivatives. beilstein-journals.org This reaction was shown to produce the desired oxazolidine product in 91% yield. beilstein-journals.org

Furthermore, this compound can undergo annulation reactions that involve both the aldehyde and the alkene. In an N-heterocyclic carbene-catalyzed process, α-bromoenals like α-bromocinnamaldehyde react with arylidene hydrazones to form aryl-dihydropyridazinones, which are important motifs in drug molecules. researchgate.net This transformation proceeds through the formation of an α,β-unsaturated acyl azolium intermediate which reacts selectively with the hydrazone. researchgate.net

Table 3: Selected Derivative Forming Reactions of Cinnamaldehydes

Reaction Type Reagent(s) Product Type Yield Reference
(3+2) Annulation Aziridine, Salen–Sc(III) catalyst Oxazolidine 91% beilstein-journals.org
Electrophilic Addition Bromine (Br₂) Dibromoalkane N/A libretexts.org
Annulation Arylidene hydrazone, NHC catalyst Aryl-dihydropyridazinone N/A researchgate.net

Advanced Applications of 4 Bromocinnamaldehyde and Its Derivatives

Research into Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens has catalyzed the search for novel antimicrobial agents. Within this context, derivatives of naturally occurring compounds like cinnamaldehyde (B126680) have attracted significant scientific interest. 4-Bromocinnamaldehyde, a halogenated derivative, has been a particular focus of research for its potential antimicrobial activities, especially its ability to combat bacterial and fungal biofilms.

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. This structure provides significant protection against conventional antimicrobial treatments, making biofilm-associated infections a persistent challenge. Research has demonstrated that this compound and its analogs can effectively inhibit biofilm formation across a range of pathogenic microbes.

Studies have extensively investigated the effects of cinnamaldehyde derivatives on Vibrio species, which are significant pathogens in marine environments and can cause foodborne gastrointestinal infections in humans. researchgate.netmdpi.com Among several derivatives tested, this compound (4-BromoCNMA) has displayed potent antibacterial and antibiofilm activities. researchgate.netnih.govnih.gov

In a comparative screening against Vibrio parahaemolyticus, 4-BromoCNMA demonstrated a biofilm inhibition of 99.6% at a concentration of 100 µg/mL. nih.gov This was significantly more effective than the parent cinnamaldehyde compound. nih.gov Further investigation revealed that 4-BromoCNMA could inhibit biofilm formation by more than 95% at a concentration of 50 µg/mL. nih.gov The minimum inhibitory concentration (MIC) for 4-BromoCNMA against planktonic V. parahaemolyticus and Vibrio harveyi was determined to be 50 µg/mL, indicating strong antimicrobial action. nih.gov Similar high levels of antibiofilm activity were also observed against V. harveyi. researchgate.netnih.gov These cinnamaldehyde derivatives are considered potential broad-spectrum antimicrobial agents for addressing biofilm-mediated Vibrio infections. researchgate.netnih.govbohrium.com

Table 1: Biofilm Inhibition by this compound in Vibrio Species Data sourced from a 2021 study by Faleye, O.S., et al.

SpeciesCompoundConcentration (µg/mL)Biofilm Inhibition (%)MIC (µg/mL)
Vibrio parahaemolyticusThis compound10099.650
Vibrio parahaemolyticusThis compound50>9550
Vibrio harveyiThis compound50Not specified, but showed similar high activity50

The antibiofilm potential of this compound extends to fungal pathogens. In a study screening cinnamaldehyde analogs for activity against Candida albicans, a common cause of fungal infections, this compound was identified as a strong inhibitor. frontiersin.org During an initial screening at a concentration of 100 µg/mL, this compound inhibited the formation of C. albicans biofilms by 98%. frontiersin.org This highlights its potential as a broad-spectrum antibiofilm agent, effective against both bacterial and fungal organisms.

Table 2: Biofilm Inhibition by this compound in Candida albicans Data sourced from a 2022 study by Ko, M., et al.

SpeciesCompoundConcentration (µg/mL)Biofilm Inhibition (%)
Candida albicans DAY185This compound10098

Research into other Gram-negative bacteria has further solidified the potential of halogenated cinnamaldehyde derivatives. While much of the focus has been on the 4-nitro and 4-chloro analogs, the findings provide strong evidence for the efficacy of this class of compounds.

In studies on uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections, cinnamaldehyde derivatives have shown significant antibiofilm activity. mdpi.com For instance, 4-nitrocinnamaldehyde (B167888), a related analog, inhibited UPEC biofilm formation by over 98% at a sub-MIC concentration of 50 µg/mL. mdpi.comresearchgate.net

Similarly, research on Agrobacterium tumefaciens, a plant pathogen that forms biofilms on plant surfaces, demonstrated that halogenated cinnamaldehyde derivatives are effective inhibitors. nih.govnih.gov Analogs such as 4-chlorocinnamaldehyde (B90052) and 4-fluorocinnamaldehyde (B1661933) significantly inhibited biofilm formation. nih.govnih.gov At a concentration of 200 µg/mL, 4-chlorocinnamaldehyde inhibited A. tumefaciens biofilm formation by 94%. nih.govresearchgate.net

The activity of cinnamaldehyde derivatives is not limited to Gram-negative bacteria. Studies involving the Gram-positive pathogen Staphylococcus aureus, a leading cause of skin and bloodstream infections, have also yielded promising results. mdpi.com In a study investigating cinnamaldehyde analogs, 4-nitrocinnamaldehyde was found to inhibit S. aureus biofilm formation by 89% at its MIC of 100 µg/mL. mdpi.com This compound also proved effective at inhibiting the formation of mixed biofilms containing both UPEC and S. aureus. mdpi.comdntb.gov.ua

The antibiofilm activity of this compound and its analogs stems from multiple mechanisms that disrupt key stages of biofilm development.

A primary mechanism is the interference with bacterial adhesion and motility. In Vibrio species, this compound prevents the initial attachment of bacteria to surfaces through a dose-dependent inhibition of cell surface hydrophobicity, fimbriae production, and flagella-mediated swimming and swarming. researchgate.netnih.govnih.gov Fimbriae are crucial for the initial attachment and persistence of Vibrio on surfaces. nih.gov

Biofilm Inhibition Studies

Eradication of Bacterial Persister Cells (e.g., in Escherichia coli)

Recent research has highlighted the potent bactericidal activity of this compound (Br-CA) against Escherichia coli, including its highly tolerant persister cells. Persister cells are a subpopulation of bacteria that exhibit transient tolerance to multiple antibiotics, leading to recurrent and chronic infections. Studies have demonstrated that Br-CA can effectively eliminate these resilient cells.

At a concentration of 200 μg/ml, α-bromocinnamaldehyde was shown to be capable of killing all E. coli cells during the exponential growth phase. nih.gov This efficacy extends to various types of induced persister cells. For instance, even when persister formation was induced chemically by carbonyl cyanide m-chlorophenylhydrazone (CCCP), resulting in over 10% of the population becoming tolerant to ampicillin (B1664943) and ciprofloxacin, Br-CA was able to completely eradicate them. nih.gov Similarly, persisters induced by the overexpression of ppGpp or TisB, which showed significant resistance to conventional antibiotics, were completely eliminated by Br-CA treatment. nih.gov

Furthermore, stationary-phase E. coli cells, which are known for their high recalcitrance to antibiotic treatment, were also completely eradicated by 400 μg/ml of Br-CA. nih.gov This suggests that this compound and its derivatives hold significant promise in addressing the challenges posed by antibiotic-tolerant persister cells. mdpi.com

Parameter Finding Source
Eradication of exponential-phase E. coliComplete at 200 μg/ml nih.gov
Eradication of stationary-phase E. coliComplete at 400 μg/ml nih.gov
Eradication of CCCP-induced persistersComplete eradication nih.gov
Eradication of ppGpp/TisB-induced persistersComplete eradication nih.gov

Antiviral Efficacy Research

Impact on Viral Replication and Titers (e.g., Coxsackievirus B3)

Derivatives of cinnamaldehyde, including halogenated forms like α-bromo-4-chlorocinnamaldehyde, have demonstrated significant antiviral effects, particularly against Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis. nih.gov In studies comparing the therapeutic effects of these derivatives with the parent compound, cinnamaldehyde, the derivatives showed superior performance in reducing viral replication and titers. nih.govmaynoothuniversity.ie

For instance, α-bromo-4-chlorocinnamaldehyde (BCC) was found to inhibit CVB3 in HeLa cells with a half-maximal inhibitory concentration (IC50) of 0.78 ± 0.13 μM, which was significantly lower than that of cinnamaldehyde (48.16 ± 5.79 μM). nih.gov In animal models of CVB3-induced viral myocarditis, BCC treatment led to a dose-dependent reduction in myocardial virus titers. nih.gov Notably, the group treated with 50 mg/kg of BCC exhibited significantly lower viral titers compared to the cinnamaldehyde-treated groups. nih.gov These findings underscore the potential of brominated cinnamaldehyde derivatives as potent antiviral agents.

Compound IC50 against CVB3 in HeLa cells (μM) Effect on Myocardial Virus Titers Source
α-bromo-4-chlorocinnamaldehyde (BCC)0.78 ± 0.13Dose-dependent reduction nih.gov
Cinnamaldehyde48.16 ± 5.79Less effective than BCC nih.gov
Modulation of Host Inflammatory Responses in Viral Infections

The antiviral activity of cinnamaldehyde derivatives is also linked to their ability to modulate the host's inflammatory response during viral infections. nih.gov In the context of CVB3-induced myocarditis, α-bromo-4-chlorocinnamaldehyde (BCC) was observed to significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in infected cardiomyocytes. nih.gov

Further investigation into the mechanism revealed that BCC suppresses the activation of NF-κB, a key regulator of the inflammatory response. nih.gov It was shown to inhibit the degradation and phosphorylation of IκB-α, a protein that keeps NF-κB in an inactive state. nih.gov Additionally, BCC treatment reduced the protein levels of Toll-like receptor (TLR) 4 in the hearts of CVB3-infected mice. nih.gov These results suggest that the therapeutic effect of BCC on viral myocarditis is mediated, at least in part, by its ability to inhibit inflammatory signaling pathways. nih.gov

Mechanisms of Antibacterial Action (e.g., ROS-independent pathways, inhibition of cell division, targeting FtsZ)

The antibacterial mechanism of this compound appears to be distinct from many conventional antibiotics. A significant finding is that its bactericidal activity against E. coli is independent of reactive oxygen species (ROS). nih.govhbni.ac.in Studies have shown that the presence of a hydroxyl-radical scavenger (thiourea) or an Fe³⁺ chelator (DPTA) did not diminish the killing efficiency of Br-CA, indicating a ROS-independent pathway. nih.gov

Research into cinnamaldehyde derivatives has identified the bacterial cell division protein FtsZ as a potential target. science.gov FtsZ is a crucial protein that forms the Z-ring at the site of cell division, and its inhibition leads to a blockage of bacterial proliferation. While research is ongoing, the targeting of FtsZ represents a promising mechanism for the antibacterial action of these compounds. science.gov This mode of action, which disrupts a fundamental cellular process, contributes to their effectiveness against even antibiotic-resistant strains.

Exploration of Other Pharmacological Relevance

Serotonin (B10506) Transporter (SERT) Ligand Research for Neuropharmacology

The serotonin transporter (SERT) is a critical protein in the brain that regulates serotonergic signaling by reabsorbing serotonin from the synaptic cleft. nih.gov It is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). nih.gov Recent research has begun to explore various chemical scaffolds, including derivatives of cinnamaldehyde, as potential ligands for SERT.

The goal of this research is to identify novel compounds that can bind to SERT and modulate its function, potentially leading to the development of new therapeutics for neurobehavioral disorders like depression and anxiety. nih.gov The interaction of ligands with SERT is complex, differentiating between substrates that are transported and inhibitors that block transport. nih.gov While direct research on this compound as a SERT ligand is not extensively documented in the provided context, the broader exploration of cinnamaldehyde derivatives and other small molecules in this area highlights a potential avenue for future neuropharmacological investigations.

Role as Precursors for Medicinally Active Compounds (e.g., paroxetine (B1678475) analogs)

Applications in Materials Science and Chemical Engineering

The reactivity and structural characteristics of this compound also lend themselves to applications in materials science and chemical engineering, where it is used as a building block for novel materials and a key intermediate in complex syntheses.

The development of photomechanical materials, which can convert light energy into mechanical motion, is a growing area of materials science. Cinnamalmalononitrile (CM) derivatives are of particular interest for their potential in creating such materials. chemrxiv.org While research has focused on various substituted cinnamaldehydes to understand the factors controlling crystal packing and photomechanical activity, the principles derived are applicable to a wide range of derivatives, including those based on this compound. The substitution on the phenyl ring of cinnamaldehyde influences the crystal packing, which in turn determines the material's photomechanical properties. chemrxiv.org

This compound has been identified as a useful intermediate in the synthesis of functionalized carbon nanohoops. molaid.com These unique, circular molecules composed of aromatic rings have potential applications in electronics and materials science. The synthesis pathways for these complex structures often require versatile building blocks, and trans-4-bromocinnamaldehyde has been utilized in this context. wvu.edu

Beyond its specific applications in pharmaceuticals and materials science, this compound is widely recognized as a versatile intermediate in organic synthesis. cinnamates.com Its chemical structure, featuring an aldehyde group, a double bond, and a bromo-substituted phenyl ring, allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable component in the synthesis of a diverse array of organic compounds, including but not limited to pesticides, dyes, and other complex molecular architectures. For instance, it has been used in the synthesis of 2-styrylchromone derivatives, which are being investigated for their potential as inhibitors of human kinesin Eg5, a target in cancer therapy. espublisher.comespublisher.com

Mechanistic Investigations and Structure Activity Relationship Studies

Elucidation of Reaction Mechanisms in Catalytic Processes

The chemical reactivity of 4-bromocinnamaldehyde is significantly influenced by its structure, featuring an aldehyde group, an α,β-unsaturated system, and a bromine-substituted phenyl ring. These characteristics make it a versatile substrate in various catalytic transformations, particularly those involving N-Heterocyclic Carbenes (NHCs).

In NHC-catalyzed reactions, this compound can participate in the formation of key intermediates that drive complex molecular constructions. One such process is the asymmetric synthesis of cyclopentenones. The proposed mechanism commences with the nucleophilic attack of the NHC on the aldehyde carbon of trans-4-bromocinnamaldehyde. This initial step leads to the formation of a Breslow intermediate. organic-chemistry.orgoaepublish.com This intermediate is a pivotal species that can undergo further transformations.

Specifically, in reactions with α-diketones, the Breslow intermediate is believed to evolve into an azolium intermediate. organic-chemistry.org This azolium species then engages in a Michael addition reaction, followed by an intramolecular aldol (B89426) reaction and subsequent decarboxylation, ultimately yielding the cyclopentenone product with high enantioselectivity. organic-chemistry.org The optimization of these reaction conditions, including the choice of NHC catalyst, base, and solvent, has been shown to achieve significant yields and enantiomeric excesses. organic-chemistry.org

Furthermore, in other NHC-catalyzed processes, such as [3+3] cycloadditions, α-bromocinnamaldehyde is utilized to generate an α,β-unsaturated acylazolium intermediate. This is achieved through the formation of a Breslow intermediate, which then undergoes tautomerization and debromination. oaepublish.com This acylazolium intermediate is a powerful electrophile that can react with various nucleophiles to construct complex cyclic systems. oaepublish.com The ability to generate this reactive intermediate without the need for external oxidants is a significant advantage of using α-halogenated unsaturated aldehydes like α-bromocinnamaldehyde in NHC catalysis. rsc.org

The following table summarizes the key mechanistic steps involving this compound in NHC catalysis:

Table 1: Mechanistic Steps in NHC Catalysis with this compound

Step Intermediate/Process Description
1 Breslow Intermediate Formation The NHC catalyst adds to the aldehyde group of this compound. organic-chemistry.orgoaepublish.com
2 Azolium Intermediate Formation The Breslow intermediate evolves into a reactive azolium species. organic-chemistry.org
3 α,β-Unsaturated Acylazolium Formation In the case of α-bromo-cinnamaldehyde, the Breslow intermediate undergoes tautomerization and debromination. oaepublish.com
4 Cycloaddition/Annulation The reactive intermediate undergoes reactions like Michael addition or cycloaddition with other substrates. organic-chemistry.orgoaepublish.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies on this compound and its analogs have provided valuable insights into the chemical features responsible for their biological activities.

In the context of antimicrobial and antibiofilm activity, the presence and position of the bromo substituent on the cinnamaldehyde (B126680) scaffold are crucial. Studies comparing various cinnamaldehyde derivatives have shown that this compound is among the most potent inhibitors of biofilm formation in Vibrio species. bohrium.comnih.govmdpi.com For example, at a concentration of 100 µg/mL, this compound exhibited 99.6% inhibition of V. parahaemolyticus biofilm formation. mdpi.com This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom at the para position of the phenyl ring enhance its activity compared to the unsubstituted cinnamaldehyde.

In the context of tyrosinase inhibition, SAR studies of α-substituted cinnamaldehyde derivatives revealed that the nature of the substituent at the α-position significantly influences the inhibitory potency. acs.orgnih.gov α-Bromocinnamaldehyde was found to be a more potent inhibitor of both monophenolase and diphenolase activities of mushroom tyrosinase compared to α-chlorocinnamaldehyde and α-methylcinnamaldehyde. acs.orgnih.gov This highlights the importance of the α-substituent in the interaction with the enzyme's active site.

The following table summarizes the IC₅₀ values of α-substituted cinnamaldehyde derivatives on tyrosinase activity:

Table 3: IC₅₀ Values of α-Substituted Cinnamaldehyde Derivatives on Tyrosinase

Compound Monophenolase IC₅₀ (mM) Diphenolase IC₅₀ (mM)
α-Bromocinnamaldehyde 0.075 acs.orgnih.gov 0.049 acs.orgnih.gov
α-Chlorocinnamaldehyde 0.140 acs.orgnih.gov 0.110 acs.orgnih.gov
α-Methylcinnamaldehyde 0.440 acs.orgnih.gov 0.450 acs.orgnih.gov

Furthermore, in the development of ligands for misfolded α-synuclein fibrils, a key pathological hallmark of Parkinson's disease, derivatives synthesized from trans-4-bromocinnamaldehyde have been evaluated. chemrxiv.org The SAR studies in this area focus on how modifications to the core structure, including the introduction of the bromo-phenyl moiety, affect binding affinity and selectivity for α-synuclein aggregates. chemrxiv.org

Analytical and Computational Methodologies in 4 Bromocinnamaldehyde Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 4-bromocinnamaldehyde, providing fundamental insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of this compound. slideshare.net ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively, confirming the presence and connectivity of the aldehyde, the vinylic protons, and the substituted benzene (B151609) ring. maynoothuniversity.ierjpbcs.com

In ¹H NMR analysis of a related compound, α-bromocinnamaldehyde, the aldehyde proton (CHO) appears as a singlet at a downfield chemical shift, typically around 9.34 ppm. chemicalbook.com The vinylic and aromatic protons resonate in specific regions of the spectrum, and their coupling patterns (e.g., doublets, doublet of doublets) reveal their spatial relationships. chemicalbook.comutah.edu For instance, in cinnamaldehyde (B126680) derivatives, the trans-alkene protons show characteristic coupling constants. utah.edu

Table 1: Representative NMR Data for Cinnamaldehyde Derivatives Note: Data is for α-bromocinnamaldehyde in CDCl₃ solvent. Chemical shifts (δ) are reported in parts per million (ppm). Data compiled from various sources. chemicalbook.com

¹H NMR (Proton) Chemical Shift (δ ppm) ¹³C NMR (Carbon) Chemical Shift (δ ppm)
Aldehyde (-CHO)9.34 (s)Carbonyl (C=O)~183-193
Vinylic (=CH-)7.90 (s)Aromatic (C-Br)~125
Aromatic (Ar-H)7.4-7.9 (m)Aromatic (Ar-C)~128-135
Vinylic (=C)~130-150

s = singlet, m = multiplet. Exact values vary with solvent and specific derivative.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. maynoothuniversity.ie The FT-IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds. rjpbcs.comnih.gov

Key absorptions for this compound include:

C=O Stretch: A strong, sharp peak characteristic of the aldehyde carbonyl group, typically appearing in the region of 1650-1700 cm⁻¹.

C=C Stretch: Peaks corresponding to the vibrations of the alkene double bond and the aromatic ring, usually found between 1500-1650 cm⁻¹.

=C-H Bending: Absorptions related to the out-of-plane bending of the vinylic hydrogens, which can help confirm the trans configuration of the double bond.

C-Br Stretch: A peak in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-bromine bond.

These spectral fingerprints are crucial for confirming the synthesis of the compound and for studying its reactions. ncsu.edu

Table 2: Key FT-IR Absorption Bands for Cinnamaldehyde Derivatives Note: Frequencies are approximate and can vary based on the molecular environment. Data compiled from various sources. ncsu.edu

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretch1650 - 1700
Alkene (C=C)Stretch1600 - 1650
Aromatic (C=C)Stretch1450 - 1600
C-H (Aromatic/Vinylic)Stretch3000 - 3100
C-BrStretch500 - 800

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the conjugated π-system of this compound. espublisher.com The molecule's structure, featuring a benzene ring, an alkene, and a carbonyl group in conjugation, allows it to absorb light in the UV-Vis range. amazonaws.com The wavelength of maximum absorption (λ_max) provides information about the extent of conjugation and the electronic nature of the molecule.

For trans-4-bromocinnamaldehyde dissolved in chloroform, a maximum absorption wavelength (λ_max) is observed at approximately 298 nm. chemicalbook.com This absorption corresponds to a π → π* transition within the extended conjugated system. Studies on related compounds show that the position of λ_max can be influenced by the solvent and the presence of different substituents on the aromatic ring. espublisher.com UV-Vis spectroscopy is also a valuable tool in mechanistic studies, for example, by monitoring the consumption of reactants or the formation of products over time. amazonaws.com

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. maynoothuniversity.ie High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₉H₇BrO, by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. amazonaws.com

Electron impact (EI) ionization of this compound leads to the formation of a molecular ion (M⁺˙). Due to the presence of bromine, this molecular ion peak appears as a characteristic pair of peaks (M⁺˙ and [M+2]⁺˙) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. chemicalbook.com

The molecular ion is energetically unstable and undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. libretexts.org Common fragmentation pathways for aldehydes include the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.org For this compound, fragmentation can also involve cleavage of the C-Br bond or other parts of the carbon skeleton, providing further structural information. fiveable.me

Table 3: Predicted Mass Spectrometry Fragments for this compound Note: The m/z values correspond to ions containing the ⁷⁹Br isotope.

Ion Formula m/z (approx.) Description
[M]⁺˙C₉H₇⁷⁹BrO210Molecular Ion
[M+2]⁺˙C₉H₇⁸¹BrO212Isotopic Peak for ⁸¹Br
[M-H]⁺C₉H₆BrO209Loss of a hydrogen atom
[M-CHO]⁺C₈H₆Br181Loss of the formyl radical
[C₇H₄Br]⁺C₇H₄Br155Fragment from further cleavage
[C₆H₅]⁺C₆H₅77Phenyl cation

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. chemmethod.com

While a specific crystal structure for this compound itself was not detailed in the reviewed literature, the technique is widely applied to its derivatives and reaction products. amazonaws.comacs.org For instance, X-ray diffraction has been used to determine the regiochemistry of products from reactions involving this compound. benthamopen.com In studies of complexes and cocrystals, X-ray crystallography reveals the coordination geometry and the nature of non-covalent interactions, such as halogen bonding. academie-sciences.frrsc.org The data obtained, including space group, unit cell dimensions, and atomic coordinates, are crucial for understanding solid-state packing and its influence on the material's properties. chemrxiv.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Advanced Microscopy Techniques for Biological Studies

To investigate the biological activities of this compound, particularly its antimicrobial and anthelmintic properties, researchers employ advanced microscopy techniques. These methods allow for the direct visualization of the compound's effects on the morphology and structure of cells and organisms. mdpi.com

For example, Scanning Electron Microscopy (SEM) has been used to study the impact of this compound on the nematode Caenorhabditis elegans. nih.gov SEM images revealed that treatment with the compound induced structural changes to the cuticle of the worms, causing them to appear slightly shriveled and shrunken compared to untreated controls. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is another powerful tool used in this context. It enables the three-dimensional visualization of microbial biofilms. In studies of Vibrio parahaemolyticus, CLSM can be used to assess the inhibitory effect of this compound on biofilm formation and to visualize the structural integrity of the biofilm matrix after treatment. nih.gov Confocal microscopy has also been used to show that derivatives of the compound can label pathological protein aggregates in brain tissue sections from patients with Parkinson's disease. chemrxiv.org These microscopy techniques provide critical visual evidence of the compound's biological efficacy at a cellular and subcellular level.

Scanning Electron Microscopy (SEM) in Biofilm and Cellular Morphology Analysis

Scanning Electron Microscopy (SEM) has been a critical tool for visualizing the morphological changes induced by this compound on microorganisms, particularly in the context of biofilm formation.

Similarly, SEM has been employed to study the impact of cinnamaldehyde analogs, including this compound, on the surface architecture of fungal biofilms, such as those formed by Candida albicans. conicet.gov.ar This technique allows for high-resolution imaging of the biofilm's surface, revealing details about cell aggregation, hyphal formation, and the extracellular matrix, and how these are altered by the compound.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture and Characteristics

Confocal Laser Scanning Microscopy (CLSM) offers a complementary approach to SEM, providing three-dimensional insights into the architecture and viability of microbial biofilms.

Research on Vibrio parahaemolyticus has utilized CLSM to assess the antibiofilm efficacy of this compound. acs.orgespublisher.com In these studies, biofilms were typically stained with fluorescent dyes, allowing for the visualization of live and dead cells within the biofilm matrix. CLSM images of untreated control groups showed dense, uniformly distributed, and highly structured biofilms. In stark contrast, biofilms treated with 50 µg/mL of this compound showed a complete inhibition of biofilm development. espublisher.com

To quantify these visual findings, the CLSM images were often subjected to COMSTAT analysis, a software package that calculates various biofilm parameters. This analysis provided quantitative data on biomass, average thickness, and surface coverage, confirming the potent inhibitory effect of this compound on biofilm formation. acs.orgespublisher.com The technique has also been applied to study the effects of cinnamaldehyde analogs on Candida albicans biofilms, allowing for detailed characterization of biofilm thickness and density. conicet.gov.arcore.ac.uk

Molecular Biology Techniques in Gene Expression Analysis

Understanding the molecular mechanisms underlying the antimicrobial and antivirulence activities of this compound necessitates the use of molecular biology techniques to study its effects on gene expression.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Transcriptional Regulation Studies

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a cornerstone technique for investigating how this compound modulates the transcription of specific genes in pathogens. chemrxiv.org

Studies on Vibrio parahaemolyticus have demonstrated that this compound significantly downregulates the expression of genes crucial for biofilm formation, quorum sensing (QS), and virulence. espublisher.comresearchgate.net For example, treatment with this compound led to a marked decrease in the transcript levels of QS and biofilm-related genes such as aphA, cpsA, luxS, and opaR. Furthermore, the expression of key virulence genes, including fliA (related to flagella synthesis), tdh (encoding the thermostable direct hemolysin), and vopS (a T3SS effector protein), was also significantly downregulated. espublisher.com The compound also impacted genes related to membrane integrity, such as fadL and nusA. espublisher.com

This targeted suppression of gene expression provides a molecular-level explanation for the observed phenotypic effects, such as inhibited motility and reduced biofilm formation. The selection of genes for qRT-PCR analysis is typically based on their known roles in essential bacterial processes like motility, adhesion, and virulence factor production. espublisher.comicm.edu.pl

Computational Chemistry and In Silico Approaches

Computational methods are invaluable for predicting and explaining the chemical behavior and biological activity of compounds like this compound at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), in order to form a stable complex. researchgate.netnih.gov This method provides insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

In the context of cinnamaldehyde derivatives, molecular docking has been used to investigate their inhibitory mechanisms. For instance, studies on mushroom tyrosinase, an enzyme involved in melanogenesis, have explored the binding of alpha-substituted cinnamaldehydes, including α-bromocinnamaldehyde. acs.orgcore.ac.uk The docking results suggested that these derivatives interact with amino acid residues within the active site of the enzyme. acs.orgcore.ac.uk Notably, the simulations indicated that the inhibitors did not form metal interactions with the copper ions essential for the enzyme's catalytic activity, but rather bound to other residues in the active center. acs.org

Additionally, this compound has been used as a starting material for the synthesis of more complex molecules, such as 2-styrylchromone derivatives, which were subsequently evaluated as potential inhibitors of the human kinesin Eg5 protein, a target in cancer therapy. espublisher.comconicet.gov.ar Molecular docking simulations of these derivatives helped to understand their binding mechanism within the Eg5 active site. espublisher.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., DFT, Frontier Orbital Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, properties, and reactivity of molecules. bohrium.com These methods can calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity. nih.gov

For trans-4-Bromocinnamaldehyde, DFT calculations using the B3LYP/6-31G(d,p) method have been performed. These calculations determined the HOMO-LUMO energy gap to be 4.243 eV. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity.

DFT calculations are also used to map electron density distributions and calculate molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov Such studies help to rationalize the observed biological activities of cinnamaldehyde derivatives by linking their electronic properties to their antimicrobial mechanisms. bohrium.com

In Silico Screening and Design Strategies

The exploration of this compound and related compounds has been significantly accelerated by computational, or in silico, methodologies. These approaches allow for the rapid screening of virtual libraries of molecules to predict their biological activity, binding affinity, and potential as therapeutic agents before their actual synthesis and in vitro testing. This strategy saves considerable time and resources in drug discovery and materials science.

In silico screening often begins with molecular docking simulations, a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. google.com For instance, computational screening of cinnamaldehyde analogs, including halogenated derivatives like this compound, has been employed to identify potential inhibitors for specific biological targets. One such study prioritized cinnamaldehyde analogs for wet lab experiments by using software like Autodock and Autodock Vina to estimate the binding affinity (indicated by the dissociation constant, KD) to the crystal structure of the enzyme CYP2A6. google.com

Beyond simple docking, more advanced computational techniques such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are utilized. DFT calculations help in understanding the electronic properties of molecules, such as the effect of substituents like the bromo group on the electron cloud density of the cinnamaldehyde skeleton, which can be crucial for its antimicrobial activity. researchgate.netbohrium.com MD simulations provide insights into the dynamic behavior of a molecule and its interaction with a target protein over time, confirming the stability of the binding predicted by docking studies. espublisher.com

Research has demonstrated the practical application of these strategies. In a study screening for dual-acting antibiofilm and anthelmintic agents, various cinnamaldehyde analogs were tested. While α-methyl and trans-4-methyl cinnamaldehydes were identified as potent biofilm inhibitors, this compound and 4-chlorocinnamaldehyde (B90052) were highlighted for their anthelmintic properties against the nematode Caenorhabditis elegans. nih.govfrontiersin.org In another research effort, this compound was used as a reagent in the synthesis of 2-styrylchromone derivatives, which were then evaluated as potential inhibitors of the kinesin Eg5 protein through molecular docking and MD simulations. espublisher.comespublisher.com These studies underscore the power of computational screening to identify and prioritize lead compounds for specific biological applications.

Table 1: Selected In Silico Studies on Cinnamaldehyde Derivatives

Compound/DerivativeComputational MethodTarget/ApplicationKey Finding
α-bromocinnamaldehydeMolecular DockingMushroom TyrosinasePredicted to interact with active site amino acid residues, not the copper ions. acs.orgnih.gov
This compoundNot specifiedCaenorhabditis elegansIdentified as a potential anthelmintic agent. nih.gov
Cinnamaldehyde AnalogsMolecular Docking (Autodock)CYP2A6 EnzymePrioritized compounds based on predicted binding affinity for inhibition studies. google.com
2-methoxycinnamaldehydeDensity Functional Theory (DFT)Oxidative-stress induced muscle atrophyShowed high stability and antioxidant potential in computer simulations. researchgate.net
α-methyl cinnamaldehydeMolecular DockingCandida albicans proteins (UCF1, YWP1)Revealed molecular interactions, supporting antibiofilm activity. nih.gov
2-styrylchromone (from this compound)Molecular Docking, MD SimulationKinesin Eg5 ProteinPredicted promising potential as an Eg5 kinesin inhibitor from a thermodynamic aspect. espublisher.comespublisher.com

Bibliometric and Trend Analysis of Research Literature on Related Cinnamaldehyde Compounds

A bibliometric analysis of the research landscape provides valuable insights into the evolution, key areas of focus, and future directions of a scientific field. A comprehensive study analyzing 6,205 articles on cinnamaldehyde (CAL) published between 1994 and 2023, sourced from the Web of Science Core Collection, reveals significant trends in the research of this class of compounds. researchgate.netnih.gov

The analysis indicates a consistent and steady increase in the number of publications related to cinnamaldehyde over the past three decades, reflecting a growing scientific interest in its properties and applications. nih.govmdpi.com This growth highlights the cross-disciplinary nature of cinnamaldehyde research, spanning pharmaceuticals, chemicals, food science, and agriculture. researchgate.net

Visualization analysis of collaborative networks identified the most prolific contributors to the field. China emerged as the leading country in terms of publication volume, with the Chinese Academy of Sciences being the most productive institution. researchgate.netnih.gov Among individual researchers, Kumar Venkitanarayanan was noted for the highest number of publications. nih.gov

The core research themes and emerging frontiers were identified through keyword and co-cited reference analysis. The primary research hotspots include:

Pharmacological effects: Investigating the diverse biological activities of cinnamaldehyde and its derivatives. researchgate.netnih.gov

Underlying mechanisms: Elucidating the molecular pathways through which these compounds exert their effects. researchgate.netnih.gov

Chemical structure modification: Synthesizing and evaluating new derivatives to enhance activity and specificity. researchgate.netnih.gov

Encapsulation technology and delivery systems: Developing novel methods to improve the stability and bioavailability of cinnamaldehyde. researchgate.netnih.gov

Based on these trends, the analysis suggests that future research should continue to explore the pharmacological mechanisms in greater depth. nih.gov Furthermore, there is a clear need for optimizing chemical derivatization methods and refining stimuli-responsive smart release systems for cinnamaldehyde and its analogs. nih.gov

Table 2: Summary of Bibliometric Analysis of Cinnamaldehyde Research (1994-2023)

MetricFinding
Number of Articles Analyzed6,205 researchgate.netnih.gov
Publication TrendSteadily growing number of papers. nih.govmdpi.com
Leading CountryChina researchgate.netnih.gov
Leading InstitutionChinese Academy of Sciences researchgate.netnih.gov
Leading AuthorKumar Venkitanarayanan nih.gov
Primary Research HotspotsPharmacological effects, underlying mechanisms, chemical structure modification, encapsulation technology, delivery systems. researchgate.netnih.gov
Future Research DirectionsIn-depth pharmacological and mechanistic studies, optimization of derivatization methods, development of smart release systems. nih.gov

Q & A

Q. What are the established synthetic routes for 4-bromocinnamaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via bromination of cinnamaldehyde using bromine in solvents like chloroform or dichloromethane at room temperature. Industrial-scale production employs controlled temperature and pressure to optimize yield. Purification typically involves recrystallization or distillation. Key factors affecting yield include solvent choice (polar aprotic solvents enhance bromine reactivity) and stoichiometric ratios (excess bromine improves substitution efficiency). Impurities like di-brominated byproducts can be minimized by monitoring reaction time .

Q. How is the antimicrobial activity of this compound quantified, and what standard assays are used?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution assays. For example, against Staphylococcus aureus, MIC = 50 µg/mL, while Pseudomonas aeruginosa requires 200 µg/mL . Zone of inhibition assays (e.g., disk diffusion) are used to measure bactericidal effects, with E. coli showing a 12 mm inhibition zone at 100 µg/mL. Biofilm inhibition is quantified using crystal violet staining, with >90% inhibition observed for Candida albicans at 50 µg/mL .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR, particularly 1^1H and 13^{13}C) are essential for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Melting point analysis (e.g., 120–122°C for enantiopure derivatives) and polarimetry ([α]D = +40.0° in methanol) validate enantiomeric purity .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antibiofilm activity against Vibrio parahaemolyticus?

  • Methodological Answer : The compound disrupts biofilm formation by downregulating quorum-sensing genes (aphA, luxS, opaR) and virulence factors (tdh, vopS). It reduces surface hydrophobicity and inhibits fimbriae/flagella production, critical for bacterial adhesion. Transcriptomic analysis via qRT-PCR reveals suppression of fliA (flagellar biosynthesis) and cpsA (exopolysaccharide synthesis). Electrophilic attack on thiol groups in microbial proteins further destabilizes biofilms .

Q. How does this compound compare to halogenated analogs (e.g., 4-chloro- or 4-nitrocinnamaldehyde) in antimicrobial efficacy?

  • Methodological Answer : Bromine’s higher electronegativity and larger atomic radius enhance membrane permeability compared to chloro/nitro derivatives. For C. albicans, this compound achieves 90% biofilm inhibition at 50 µg/mL, outperforming 4-chlorocinnamaldehyde (70% at 100 µg/mL). Comparative MIC studies show brominated analogs exhibit lower MIC values against Gram-positive bacteria due to enhanced electrophilic reactivity .

Q. What strategies optimize enantioselective synthesis of this compound derivatives for pharmaceutical intermediates?

  • Methodological Answer : Organocatalytic methods using N-heterocyclic carbenes (NHCs) enable asymmetric synthesis. For example, [10+2] cycloaddition with dimethyl malonate under continuous flow conditions yields indoloquinolizidines (29% yield, 92% ee) . Catalyst screening (e.g., chiral phosphoric acids) and solvent optimization (e.g., dichloromethane for better enantioselectivity) are critical. Reaction monitoring via chiral HPLC ensures enantiopurity .

Q. Can this compound eradicate bacterial persister cells, and what is its mode of action?

  • Methodological Answer : At 400 µg/mL, this compound eliminates E. coli persisters (induced by CCCP or stationary-phase growth) via a ROS-independent mechanism. Unlike antibiotics, it disrupts membrane integrity, causing cytoplasmic leakage. Studies using hydroxyl-radical scavengers (thiourea) confirm non-oxidative bactericidal activity. Flow cytometry with membrane-impermeant dyes (e.g., propidium iodide) validates membrane damage .

Methodological Considerations

  • Data Contradictions : Molecular weight discrepancies exist between PubChem (211.05 g/mol) and experimental reports (215.06 g/mol). Researchers should cross-validate using NIST standards .
  • Synthetic Challenges : Aliphatic enals fail in cycloaddition reactions, limiting substrate scope. Pre-activation via trifluoroacetylation may improve reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.